2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazol-2(3H)-ylidene scaffold fused with a 1,2-dihydroisoquinoline-4-carboxamide moiety. Its structure includes a methylpropyl substituent at position 5 of the thiadiazole ring and a methyl group at position 2 of the isoquinoline system. Thiadiazoles are known for their bioisosteric properties, often mimicking amide bonds to enhance metabolic stability, while isoquinoline derivatives exhibit diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10(2)8-14-19-20-17(24-14)18-15(22)13-9-21(3)16(23)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCMQGBMYDPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the isoquinoline moiety. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of thiadiazole showed potent activity against multi-drug resistant Acinetobacter baumannii . This suggests that 2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could be explored further as a candidate for developing new antibiotics.
Anticancer Properties
The isoquinoline scaffold is known for its anticancer potential. Research on similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structural similarity of our compound to known anticancer agents warrants investigation into its cytotoxic effects on cancer cell lines.
Agricultural Applications
Pesticidal Activity
The compound's potential as a pesticide is supported by the activity of related thiadiazole compounds against agricultural pests. Thiadiazoles have been reported to possess insecticidal properties, making them valuable in crop protection strategies . Preliminary studies suggest that derivatives of this compound could be tested for efficacy against common agricultural pests, potentially leading to environmentally friendly pest control solutions.
Materials Science Applications
Polymer Development
In materials science, the incorporation of bioactive compounds into polymer matrices has gained traction for developing smart materials with antimicrobial properties. The unique structure of this compound could be utilized in creating polymer composites that exhibit both mechanical strength and antimicrobial activity . This application could be particularly beneficial in medical devices and packaging materials.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of thiadiazole derivatives.
- Findings : Compounds similar to our target showed significant inhibition of bacterial growth in vitro.
- : Suggests potential for further development as an antimicrobial agent.
-
Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : Related compounds induced apoptosis in several cancer types.
- : Highlights the need for further exploration of our compound's anticancer properties.
-
Pesticide Efficacy Testing
- Objective : To determine the effectiveness of thiadiazole compounds against agricultural pests.
- Findings : Demonstrated significant pest mortality rates.
- : Indicates potential for agricultural applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
A. Thiadiazole Derivatives The 1,3,4-thiadiazole core is shared with compounds like those synthesized by Zhang et al. (1988), where 1,3,4-thiadiazole derivatives demonstrated plant growth-promoting activity at low concentrations .
B. Isoquinoline Hybrids Compounds such as N-5-tetrazolyl-N′-aroylureas (Wang et al., 2003) incorporate heterocyclic systems adjacent to carboxamide groups. These analogs exhibit cytokinin-like activity, suggesting that the isoquinoline-carboxamide moiety in the target compound could similarly interact with plant hormone receptors .
Functional Analogues
A. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide
This compound () shares a carboxamide group and imine functionality. However, its benzodioxole and imidazole substituents confer distinct electronic properties, likely directing its bioactivity toward antifungal or antiparasitic targets rather than plant growth regulation .
B. 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides
These derivatives () include thiosemicarbazide linkages instead of thiadiazole rings. Their activity as plant growth stimulants underscores the importance of sulfur-containing heterocycles in agrochemical design, though the target compound’s thiadiazole scaffold may offer greater rigidity and metabolic stability .
Computational and Experimental Tools for Comparison
SimilarityLab () enables rapid identification of commercially available analogs and activity prediction. For the target compound, this tool could prioritize testing against plant hormone receptors or kinase targets based on consensus activity profiles of structural analogs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Techniques for Validation
Biological Activity
The compound 2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1282132-63-1) is a synthetic organic molecule that has gained attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.4 g/mol. The structure includes a thiadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that the thiadiazole ring in this compound contributes significantly to its antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains. For instance, studies have shown that related thiadiazole compounds possess minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is notable. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.1 µM to over 10 µM against different cancer cell lines such as MCF7 (breast cancer) and NCI-H522 (lung cancer) . The presence of electron-donating groups in the structure enhances cytotoxicity by improving interactions with cellular targets.
The mechanisms through which this compound exerts biological effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of specific enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cell death.
Case Study 1: Anticancer Activity
A study published in MDPI highlighted that a series of thiadiazole derivatives exhibited significant anticancer activity against various cell lines. One derivative demonstrated an IC50 value of 0.06 µM against DHFR (dihydrofolate reductase), indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to our compound were tested for their antimicrobial efficacy. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 10 µg/mL .
Comparative Analysis
| Compound | Activity Type | IC50 Value | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.06 µM | DHFR |
| Compound B | Antimicrobial | <10 µg/mL | Various bacteria |
| Compound C | Anticancer | 0.1 µM | MCF7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
